
Ethyl 2-bromo-4-chlorobenzoate
Overview
Description
Ethyl 2-bromo-4-chlorobenzoate (C₉H₈BrClO₂) is a halogenated aromatic ester characterized by a bromine atom at the ortho (2nd) position and a chlorine atom at the para (4th) position on the benzene ring, with an ethyl ester group at the carboxylic acid position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterification of 2-bromo-4-chlorobenzoic Acid
The most common and direct method to prepare Ethyl 2-bromo-4-chlorobenzoate is esterification of 2-bromo-4-chlorobenzoic acid with ethanol using sulfuric acid as a catalyst. The reaction proceeds under reflux, typically overnight, to ensure complete conversion.
Parameter | Details |
---|---|
Starting Material | 2-bromo-4-chlorobenzoic acid |
Alcohol | Ethanol |
Catalyst | Concentrated sulfuric acid |
Temperature | Reflux (approx. 78 °C) |
Reaction Time | Overnight (12-16 hours) |
Work-up | Removal of volatiles under reduced pressure, extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate |
Yield | Up to 95% |
Product Physical State | Brown oil |
This method is efficient and yields high purity product, confirmed by mass spectrometry (MS m/z = 263.0/265.0 [M+H]+).
Preparation of 2-bromo-4-chlorobenzoic Acid Intermediate
The acid precursor 2-bromo-4-chlorobenzoic acid can be prepared via bromination of 2-chlorobenzonitrile followed by hydrolysis. The process involves:
- Bromination of 2-chlorobenzonitrile using a brominating agent at low temperature (0 ± 5 °C), typically in a solvent system.
- Hydrolysis of the resulting 5-bromo-2-chlorobenzonitrile with alkali at elevated temperature (~90 °C) to form the corresponding benzoate salt.
- Acidification with protonic acid in aqueous medium to yield 5-bromo-2-chlorobenzoic acid.
This method offers advantages such as high yield, purity (>96% HPLC), low cost, and safety, making it suitable for industrial scale-up.
Alternative Synthetic Routes Involving Benzoyl Chloride Intermediate
Another route involves converting 2-bromo-4-chlorobenzoic acid to 2-bromo-4-chlorobenzoyl chloride using thionyl chloride, followed by reaction with ethanol to form the ester. This two-step process can be summarized as:
Step | Reagents & Conditions | Outcome |
---|---|---|
Acid to Acid Chloride | Thionyl chloride, reflux, 3 hours | 2-bromo-4-chlorobenzoyl chloride |
Acid Chloride to Ester | Addition of ethanol, stirring at room temp | This compound |
This method allows isolation of the acid chloride intermediate, which can be used in further synthetic transformations.
Industrial Production Considerations
Industrial synthesis prioritizes continuous flow esterification to optimize yield and process control. Automated reactors maintain precise temperature, pressure, and reactant feed rates, minimizing side reactions and waste. The esterification of 2-bromo-4-chlorobenzoic acid with ethanol under sulfuric acid catalysis remains the preferred industrial method due to its simplicity and scalability.
Comparative Data Table of Preparation Methods
Method | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|
Direct Esterification | 2-bromo-4-chlorobenzoic acid | Ethanol, H2SO4, reflux, overnight | 95 | Simple, high yield, scalable | Requires pure acid precursor |
Bromination + Hydrolysis + Esterification | 2-chlorobenzonitrile | Brominating agent, alkali hydrolysis, acidification, then esterification | High | High purity, cost-effective | Multi-step, longer process |
Acid Chloride Intermediate Route | 2-bromo-4-chlorobenzoic acid | Thionyl chloride reflux, then ethanol addition | Moderate | Allows intermediate isolation | Additional step, handling acid chloride |
Research Findings and Notes
- The bromination of 2-chlorobenzonitrile is carefully controlled by temperature and monitored by HPLC to ensure complete conversion and high purity of the bromo derivative.
- Esterification under acidic reflux is a classical Fischer esterification, providing excellent yields when reaction parameters are optimized.
- The acid chloride intermediate method offers flexibility for further functionalization but requires careful handling of corrosive reagents.
- Industrial methods increasingly adopt continuous flow technology for better reaction control and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 2-bromo-4-chlorobenzyl alcohol.
Oxidation: Formation of 2-bromo-4-chlorobenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-4-chlorobenzoate has a wide range of applications in scientific research:
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-chlorobenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biochemical effects. The compound’s bromine and chlorine atoms play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Ethyl 2-bromo-4-chlorobenzoate with key analogs based on molecular weight, substituent positions, and critical properties:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | LogP<sup>a</sup> | Boiling Point (°C) |
---|---|---|---|---|---|---|
This compound | Not explicitly listed | C₉H₈BrClO₂ | ~263.52<sup>b</sup> | 2-Br, 4-Cl | ~3.5<sup>c</sup> | N/A |
Mthis compound | 57381-62-1 | C₈H₆BrClO₂ | 249.49 | 2-Br, 4-Cl | 3.06 | N/A |
Ethyl 2-bromo-3-chlorobenzoate | 27007-53-0 | C₉H₈BrClO₂ | ~263.52<sup>b</sup> | 2-Br, 3-Cl | ~3.4<sup>c</sup> | N/A |
tert-Butyl 2-bromo-4-chlorobenzoate | 1873791-28-6 | C₁₁H₁₂BrClO₂ | 291.57 | 2-Br, 4-Cl | ~4.0<sup>c</sup> | N/A |
Ethyl 4-bromo-2-chlorobenzoate | 76008-74-7 | C₉H₈BrClO₂ | ~263.52<sup>b</sup> | 4-Br, 2-Cl | ~3.3<sup>c</sup> | N/A |
Notes:
- <sup>a</sup>LogP values estimated based on alkyl chain length and halogen positions .
- <sup>b</sup>Calculated using atomic masses (Br: 79.9, Cl: 35.45, C: 12.01, H: 1.008, O: 16.00).
- <sup>c</sup>LogP trends: Longer alkyl chains (e.g., tert-butyl vs. ethyl) increase lipophilicity, while halogen positioning (ortho vs. para) marginally affects polarity .
Biological Activity
Ethyl 2-bromo-4-chlorobenzoate is an organic compound characterized by its unique halogenated benzoate structure, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H8BrClO2, featuring a benzene ring substituted with bromine and chlorine atoms along with an ethyl ester group. The presence of these functional groups significantly influences its reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves several key steps:
- Bromination : Introduction of bromine into the benzene ring.
- Chlorination : Addition of chlorine to the ring.
- Esterification : Reaction of the resulting acid with ethanol to form the ethyl ester.
These processes can be catalyzed by various reagents, such as iron(III) bromide for bromination and sulfuric acid for esterification.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen substituents provide opportunities for hydrogen bonding , halogen bonding , and hydrophobic interactions , which can modulate biological pathways.
Pharmacological Potential
Research indicates that this compound may possess various pharmacological properties:
- Antimicrobial Activity : Studies have shown that halogenated benzoates can exhibit significant antimicrobial effects against both gram-positive and gram-negative bacteria. For instance, compounds similar to this compound have demonstrated inhibitory effects on bacterial growth, making them potential candidates for antibiotic development.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy. This is likely due to their ability to interfere with cellular signaling pathways involved in proliferation and apoptosis.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anticancer | Induces cytotoxicity in cancer cell lines | |
Enzyme Inhibition | Potential inhibition of specific enzymes |
Notable Research
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Cytotoxicity Assessment : In vitro assays revealed that this compound could induce apoptosis in human cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Enzyme Interaction : Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its biological effects.
Q & A
Q. How can researchers optimize the synthesis of Ethyl 2-bromo-4-chlorobenzoate to improve yield and purity?
Answer:
Optimization involves systematic adjustments to reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution at the bromo/chloro sites .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during esterification .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted starting materials .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
- Spectroscopy :
- Crystallography :
Q. How should researchers address discrepancies in spectroscopic data when analyzing reaction intermediates?
Answer:
- Cross-validation : Compare NMR/IR data with literature (e.g., NIST Chemistry WebBook) .
- Impurity analysis : Use GC-MS or HPLC to identify byproducts from incomplete esterification or halogen exchange .
- Crystallographic verification : Resolve ambiguities in substituent positions via X-ray structure determination .
Q. What safety precautions are essential when handling this compound?
Answer:
- PPE : Impervious gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr) .
- Waste disposal : Segregate halogenated waste and coordinate with certified disposal services .
Q. How can researchers design experiments to study the reactivity of bromo and chloro substituents?
Answer:
- Nucleophilic substitution : React with NaI (Finkelstein conditions) to compare Br vs. Cl leaving-group efficiency .
- Kinetic studies : Monitor reaction rates (via F NMR or UV-Vis) under varying temperatures and solvents .
- Competitive experiments : Introduce competing nucleophiles (e.g., OH, NH) to assess regioselectivity .
Q. What challenges arise in refining the crystal structure of this compound using SHELXL?
Answer:
- Disorder : Halogen atoms may exhibit positional disorder; use PART and SUMP instructions in SHELXL to model split sites .
- Twinning : Apply TWIN/BASF commands for data with pseudo-merohedral twinning .
- Validation : Cross-check R and Flack parameter (x) to avoid overinterpretation of chirality .
Q. How can enantiomeric purity of derivatives synthesized from this compound be determined?
Answer:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases .
- X-ray crystallography : Apply Flack’s x parameter (superior to η for centrosymmetric near-structures) to confirm absolute configuration .
Q. What strategies resolve conflicting data in mechanistic studies of this compound’s reactions?
Answer:
- Computational validation : Perform DFT calculations (e.g., Gaussian) to model transition states and compare with experimental kinetics .
- Isotopic labeling : Use O-labeled esters to track hydrolysis pathways via mass spectrometry .
- Controlled replicates : Repeat experiments under inert atmospheres to rule out oxidative side reactions .
Properties
IUPAC Name |
ethyl 2-bromo-4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKXFSIXDJSOCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681765 | |
Record name | Ethyl 2-bromo-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690260-90-3 | |
Record name | Ethyl 2-bromo-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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